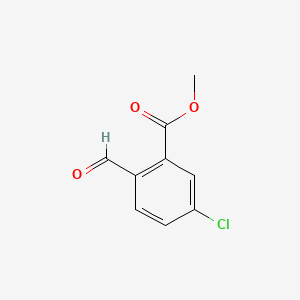

Methyl 5-chloro-2-formylbenzoate

Übersicht

Beschreibung

Methyl 5-chloro-2-formylbenzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a chlorine atom at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 5-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the use of carbon monoxide in methanol to form the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically start with the chlorination of methyl benzoate, followed by formylation to introduce the formyl group at the desired position .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-chloro-2-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 5-chloro-2-carboxybenzoic acid.

Reduction: Methyl 5-chloro-2-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-2-formylbenzoate has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: It is investigated for its potential pharmacological properties, including antifungal and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of methyl 5-chloro-2-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-formylbenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.

Methyl 5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a formyl group, altering its reactivity and applications.

Methyl 5-chloro-2-hydroxybenzoate:

Uniqueness: Methyl 5-chloro-2-formylbenzoate is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Biologische Aktivität

Methyl 5-chloro-2-formylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 199679-23-7

- Molecular Formula: C9H7ClO3

- Molecular Weight: 200.62 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted benzoic acids with chlorinating agents followed by formylation. A typical reaction scheme includes:

- Chlorination : Chlorination of 2-formylbenzoic acid to introduce the chlorine substituent.

- Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to form the methyl ester.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound possesses significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly in vitro studies involving various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | <10 | Induction of apoptosis |

| MCF-7 (breast cancer) | <15 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | <20 | Inhibition of proliferation |

These findings highlight the potential of this compound as a lead compound in anticancer drug development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

- In Vitro Study on Antimicrobial Activity : A study conducted on various microbial strains showed that this compound effectively inhibited growth, particularly against Staphylococcus aureus. The study utilized disk diffusion methods to determine efficacy and established a correlation between structure and activity .

- Cancer Cell Line Assessment : In a series of assays conducted on HeLa and MCF-7 cells, this compound was found to induce significant cell death through apoptosis pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

methyl 5-chloro-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUFEOUBZHAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.